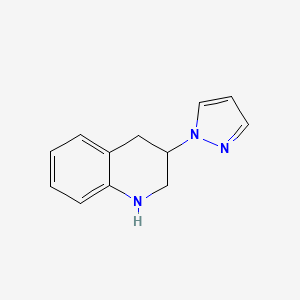
3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline
描述
3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with a pyrazole core have been found to interact with a variety of biological targets . For instance, pyrazole derivatives have shown promising agro-chemical, fluorescent, and biological potencies . They have been found to display powerful anti-viral action against a broad panel of viruses in various cell cultures .
Mode of Action
Pyrazole derivatives have been reported to interact with their targets in a variety of ways . For instance, some pyrazole derivatives have been found to inhibit nitrification due to their ability to chelate the Cu 2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH 4+ oxidation .
Biochemical Pathways
Pyrazole derivatives have been found to affect a variety of biochemical pathways . For example, some pyrazole derivatives have been found to inhibit the trypanothione pathway, which is vital for the survival of certain parasites .
Result of Action
Pyrazole derivatives have been found to have a wide range of biological activities . For instance, some pyrazole derivatives have shown potent anti-viral, anti-tubercular, and anti-nitrification activities .
生化分析
Biochemical Properties
3-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound has been found to interact with proteins involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species in cells, thereby protecting against oxidative damage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules such as caspases and mitogen-activated protein kinases, this compound can induce programmed cell death in cancer cells while promoting the survival of healthy cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cellular metabolism and stress responses . These changes in gene expression can lead to enhanced cellular resilience and adaptation to environmental stressors.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For instance, the binding of this compound to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmitter levels in the nervous system . Additionally, this compound can activate or inhibit various enzymes involved in metabolic pathways, leading to changes in cellular metabolism . The modulation of gene expression by this compound is mediated through its interaction with transcription factors and other regulatory proteins, resulting in altered transcriptional activity and subsequent changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to this compound has been shown to enhance cellular resistance to oxidative stress and improve cell viability . In in vivo studies, the compound’s effects on cellular function have been found to be dose-dependent, with higher doses leading to more pronounced changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been found to exert protective effects on the nervous system by inhibiting acetylcholinesterase activity and reducing oxidative stress . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, with specific dosage ranges required to achieve therapeutic benefits without adverse effects . These findings highlight the importance of careful dosage optimization in the development of therapeutic applications for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, such as superoxide dismutase and catalase . Additionally, this compound can modulate the levels of key metabolites involved in cellular energy production and redox balance . These interactions contribute to the compound’s ability to enhance cellular resilience and protect against oxidative damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters involved in the uptake and efflux of small molecules, facilitating its distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus help regulate the localization and accumulation of this compound, ensuring its availability for biochemical reactions . These transport and distribution mechanisms are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cellular signaling and gene expression . Targeting signals and post-translational modifications help direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes . The precise localization of this compound within cells is essential for its ability to exert its biochemical effects and therapeutic benefits.
属性
IUPAC Name |
3-pyrazol-1-yl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-5-12-10(4-1)8-11(9-13-12)15-7-3-6-14-15/h1-7,11,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQCGCHENXPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)



![2-{[(4-Bromophenyl)sulfanyl]methyl}pyrrolidine](/img/structure/B1526822.png)
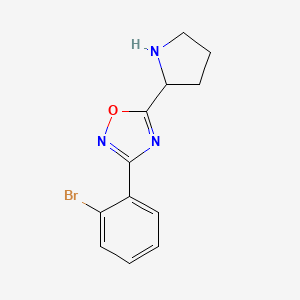
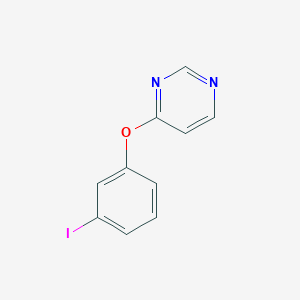
![2-[3-(Pyridin-3-ylmethoxy)phenyl]acetic acid](/img/structure/B1526826.png)
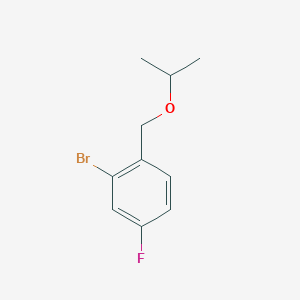

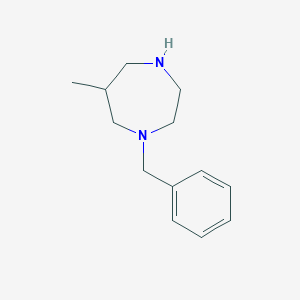
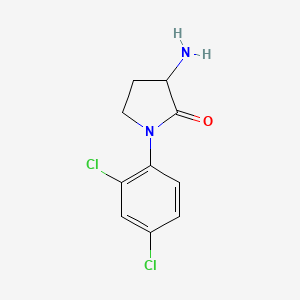
![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)

